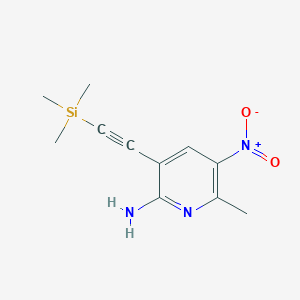

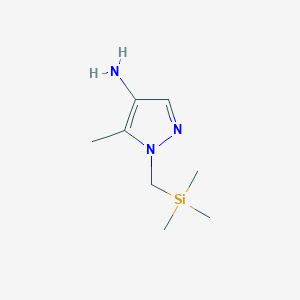

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related compounds have been explored in various chemical reactions and synthesis processes. For instance, Čikotienė et al. (2007) investigated the reactions of related pyridine derivatives, finding that primary and secondary amines and thiols participate in regio- and stereoselective addition reactions to the triple bond of such compounds, forming distinct syn- and anti-addition products (Čikotienė et al., 2007). Similarly, Gunasekaran et al. (2014) described the synthesis of novel pyrazolo[3,4-b]pyridines through l-Proline-catalyzed domino reactions involving related nitropyridine compounds (Gunasekaran et al., 2014).

Catalysis and Material Science

In the field of material science and catalysis, Ionkin et al. (2006) synthesized a series of nitro-substituted bis(imino)pyridine ligands and their corresponding Fe(II) complexes. These complexes, including variations of nitropyridine, were found to be effective catalysts for the production of α-olefins and demonstrated enhanced temperature stability and longer lifetimes compared to non-nitro-substituted counterparts (Ionkin et al., 2006).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, Dabrowska et al. (2009) utilized p-Nitroaniline, a compound structurally similar to 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, to investigate reaction mechanisms leading to aminomethylenebisphosphonic acids, which have potential applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities (Dabrowska et al., 2009).

Photocaging and Optical Materials

In the realm of photocaging and optical materials, Arora et al. (2016) explored the effects of methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups for nitriles. They found that the addition of steric bulk accelerated photochemical and thermal nitrile release, which has implications for the controlled release of active compounds in various applications (Arora et al., 2016).

Propiedades

IUPAC Name |

6-methyl-5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2Si/c1-8-10(14(15)16)7-9(11(12)13-8)5-6-17(2,3)4/h7H,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZEVFMBRIENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)C#C[Si](C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)

![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)

![4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2668453.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)